5-chloro-1H-indole-2-carboxamide
Overview
Description
5-chloro-1H-indole-2-carboxamide is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-indole-2-carboxamide is characterized by a benzene ring fused to a pyrrole ring, with a carboxamide moiety at the 2-position and a chlorine atom at the 5-position .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Allosteric Modulation of the CB1 Receptor
- 5-Chloro-1H-indole-2-carboxamide derivatives have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, such as ORG27569, show significant impact on binding affinity and cooperativity to the CB1 receptor, leading to antagonistic effects on agonist-induced G-protein coupling while inducing β-arrestin mediated ERK1/2 phosphorylation (Khurana et al., 2014).
Inhibition of Human Liver Glycogen Phosphorylase a
- A series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been prepared and evaluated as inhibitors of human liver glycogen phosphorylase a (hLGPa), showing potential for oral hypoglycemic activity in diabetic models (Onda et al., 2008).
Potential Antituberculosis Agents
- Indole-2-carboxamides, including 5-chloro-1H-indole-2-carboxamide analogs, have shown promise as antituberculosis agents. These compounds have displayed improved in vitro activity compared to standard TB drugs and demonstrated in vivo efficacy, albeit with challenges in solubility (Kondreddi et al., 2013).
Anti-Cancer and Tubulin Polymerization Inhibition
- Compounds like N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide and N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-indole-2-carboxamide demonstrated remarkable antiproliferative activity against a range of cancer cell lines and significant inhibitory activity on tubulin assembly, similar to combretastatin A-4 (Kazan et al., 2019).
Monoamine Oxidase B Inhibitors
- Indazole- and indole-carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential implications in neurological and psychiatric disorders (Tzvetkov et al., 2014)
Future Directions
5-chloro-1H-indole-2-carboxamide has potential therapeutic effects on cerebral ischemia . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects on cerebral ischemia-reperfusion injury . This provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .
properties
IUPAC Name |
5-chloro-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILZCCGDNKAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406442 | |
Record name | 5-chloro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indole-2-carboxamide | |
CAS RN |
21109-01-3 | |
Record name | 5-chloro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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